Cas no 89-25-8 (Edaravone)

Edaravone is an intravenous antioxidant therapeutic agent that exhibits potent free radical scavenging properties. Its key advantages lie in its ability to rapidly reduce oxidative stress, thereby mitigating neuronal damage and improving clinical outcomes in patients with acute ischemic stroke or amyotrophic lateral sclerosis.
Edaravone structure
Edaravone structure
Product Name:Edaravone
CAS No:89-25-8
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD00003138
CID:34497
PubChem ID:4021
Update Time:2025-08-01

Edaravone Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
    • 3-Methyl-1-Phenyl-5-Pyrazolone
    • 3-Methyl-1-pehnyl-2-pyrazolin-5-one
    • 1-Phenyl-3-methyl-5-pyrazalone PMP
    • MCI-186
    • 1-Phenyl-3-methyl-5-pyrazolone
    • 1-pheny-3-methyl-5-pyrazolone (PMP)
    • 1-pheny-3-methyl-5-pyrazolone
    • 1-PHENYL-3-METHYL-5-OXO-2-PYRAZOLINE
    • 3-​Methyl-​1-​phenyl-​2-​pyrazolin-​5-​one (Edaravone)
    • 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
    • 3-Methyl-1-phenyl-2-pyrazoline-5-one
    • 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
    • Adaravone
    • Edaravone
    • 1-PHENYL-3-METHYL-2-PYRAZOLIN-5-ONE
    • 1-PHENYL-3-METHYL-5-PYRAZALONE
    • 1-PHENYL-3-METHYL-5-PYRAZOLE
    • 2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one
    • 5-METHYL-2-PHENYL-1,2-DIHYDROPYRAZOL-3-ONE EDARAVONE
    • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • MCI186
    • PMP
    • Monopyrazolone
    • C.I. Developer 1
    • 依达拉奉
    • Norphenazone
    • Radicut
    • Methylphenylpyrazolone
    • Developer Z
    • Norantipyrine
    • Phenylmethylpyrazolone
    • Phenyl methyl pyrazolone
    • Radicava
    • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
    • 1-Phenyl-3-methylpyrazolone
    • CI Developer 1
    • 1-Phenyl-3-methylpyrazolone-5
    • 5-Methyl-2-phenyl-
    • 1
    • 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (ACI)
    • 2-Pyrazolin-5-one, 3-methyl-1-phenyl- (8CI)
    • 1-Phenyl-3-methyl-1H-4,5-dihydropyrazol-5-one
    • 1-Phenyl-3-methyl-5-oxopyrazole
    • 1-Phenyl-3-methyl-5-pyrazolinone
    • 3-Methyl-1-phenyl-1H-pyrazol-5-one
    • 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
    • 3-Methyl-1-phenyl-4,5-dihydropyrazol-5-one
    • 3-Methyl-1-phenyl-4,5-dihydropyrazole-5-one
    • 3-Methyl-1-phenylpyrazol-5(4H)-one
    • 3-Methyl-1-phenylpyrazole-5-one
    • 3-Methyl-1-phenylpyrazolin-5-one
    • 4,5-Dihydro-3-methyl-5-oxo-1-phenylpyrazole
    • 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one
    • 5-Methyl-2-phenyl-2H-pyrazol-3(4H)-one
    • 5-Methyl-2-phenylpyrazol-3-one
    • Edarabone
    • Edaravon
    • Edavarone
    • Edvaradone
    • MCI 186
    • NCI-C 03952
    • NSC 12
    • NSC 26139
    • NSC 2629
    • Phenylmethyl pyrazolone
    • PMP(3-Methyl-1-phenyl-2-pyrazoline-5-one)
    • KBio3_001030
    • NCGC00018218-03
    • SR-01000000135
    • KBio3_001821
    • NSC758622
    • STK201315
    • MCI-186; Edaravone
    • EN300-16234
    • MFCD00003138
    • CS-1832
    • SPECTRUM1503635
    • NCGC00022665-05
    • Tox21_201747
    • Jarocol pmp
    • s1326
    • NCGC00018218-06
    • Edaravone (MCI-186)
    • 3H-Pyrazol-3-one,4-dihydro-5-methyl-2-phenyl-
    • HY-B0099
    • NCGC00164015-01
    • BCPP000246
    • (Edaravone)
    • CCG-39352
    • Tox21_302819
    • BRD-K35458079-001-04-2
    • NCI-C03952
    • HMS2234M19
    • 3-?Methyl-?1-?phenyl-?2-?pyrazolin-?5-?one(Edaravone)
    • Colorex pmp
    • (MCI-186)
    • Edaravone (USAN/JP17/INN)
    • BCP9000635
    • NCGC00018218-01
    • BDBM50200541
    • Bio2_000928
    • SPBio_001508
    • MLS006011753
    • BCP26336
    • HMS1792M17
    • KBioSS_000575
    • Radicava (TN)
    • 3 Methyl 1 phenyl 2 pyrazolin 5 one
    • EDARAVONE [WHO-DD]
    • Phenazone impurity A, European Pharmacopoeia (EP) Reference Standard
    • SR-01000000135-3
    • 2 4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
    • SMR000059020
    • NINDS_001018
    • HMS3266F04
    • SR-01000000135-5
    • M0687
    • 5-methyl-2-phenyl-2,4-dihydro-3-pyrazolone
    • NCGC00018218-02
    • KBio2_005711
    • DivK1c_001018
    • NCGC00259296-01
    • BRD-K35458079-001-29-9
    • 1-Fenyl-3-methyl-2-pyrazolin-5-on [Czech]
    • Maybridge1_005738
    • DTXCID201130
    • 5-Pyrazolone, 3-methyl-1-phenyl-
    • 3-?Methyl-?1-?phenyl-?2-?pyrazolin-?5-?one
    • Tox21_112077
    • AB00375776_14
    • KBio2_000747
    • BRD-K35458079-001-31-5
    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one #
    • NSC2629
    • 5-methyl-2-phenyl-4H-pyrazol-3-one
    • PHENAZONE IMPURITY A (EP IMPURITY)
    • NCGC00018218-08
    • NSC26139
    • BSPBio_002601
    • NCGC00022665-02
    • BRD-K35458079-001-28-1
    • edaravonum
    • HMS503K17
    • Bio1_000927
    • 4E-901
    • NSC-2629
    • IDI1_001018
    • HMS1990M17
    • MLS001146878
    • KBio3_001029
    • EDARAVONE [HSDB]
    • HMS3403M17
    • HMS3654L15
    • 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE (MCI-186)
    • Bio2_000448
    • NS00002708
    • BRD-K35458079-001-12-5
    • 3-Methyl-1-phenyl-2-pyrazoline-5-one, 99%
    • D86209
    • NCGC00256515-01
    • 3-PYRAZOLIN-5-ONE, 3-METHYL-1-PHENYL-
    • Edaravone [INN]
    • KBio2_003315
    • 1-Phenyl-3-methyl-2-pyrazolin-5-on
    • Tocris-0786
    • Pharmakon1600-01503635
    • NCGC00022665-04
    • DivK1c_002026
    • InChI=1/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H
    • AI3-03557
    • NORPHENAZONE [MI]
    • 89-25-8
    • 3-Methyl-1-phenyl-2-pyrazoline-5-one, purum, >=98.0% (NT)
    • 3-Methyl-1-phenylpyrazol-5-one
    • NCGC00018218-05
    • Spectrum_000267
    • 1 Phenyl 3 methyl 5 pyrazolone
    • CDS1_000986
    • DTXSID9021130
    • KBioSS_000747
    • AE-641/00371017
    • HMS3884A11
    • DB12243
    • NCGC00022665-06
    • Spectrum4_001091
    • KBio2_003143
    • Spectrum5_001217
    • D01552
    • NSC-758622
    • 3-Methyl-1-phenyl-2-pyrazoline-5-one, SAJ special grade
    • EDARAVONE (MART.)
    • NSC-26139
    • SW148216-2
    • Spectrum2_001574
    • KBio2_000575
    • AKOS000313817
    • AB00375776_15
    • edaravona
    • BCBcMAP01_000127
    • N07XX14
    • NCGC00018218-04
    • KBioGR_001502
    • Z50145861
    • Tox21_112077_1
    • Spectrum3_000971
    • CHEBI:31530
    • EDARAVONE [MART.]
    • HMS557M18
    • N-DESMETHYLANTIPYRINE
    • GTPL11994
    • RADICAVA ORS
    • HMS3411L05
    • 1ST000657
    • Opera_ID_1057
    • MLS002415675
    • HSDB 4102
    • F0391-0021
    • 3-METHYL-1-PHENYL-2H-PYRAZOLIN-5-ONE
    • BSPBio_001235
    • EDARAVONE [ORANGE BOOK]
    • EINECS 201-891-0
    • PHENAZONE IMPURITY A [EP IMPURITY]
    • Q335099
    • KBio1_001018
    • EDARAVONE [JAN]
    • 2,4-dihydro-2-phenyl-5-methyl-3H-pyrazol-3-one
    • BRD-K35458079-001-33-1
    • SCHEMBL4704
    • Bio1_000438
    • CCRIS 512
    • EC 201-891-0
    • BRD-K35458079-001-27-3
    • CHEMBL290916
    • AC-4745
    • S798V6YJRP
    • BRD-K35458079-001-23-2
    • 1-PHENYL-3-METHYL-DELTA3-PYRAZOL-5-ONE
    • DB-002517
    • CAS-89-25-8
    • WLN: T5NMV DHJ BR& E1
    • HMS1362M17
    • BRN 0609575
    • 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
    • IDI1_002203
    • 1-Fenyl-3-methyl-2-pyrazolin-5-on
    • HMS3675L05
    • 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
    • MLS000069602
    • SR-01000000135-2
    • Radicut (TN)
    • KBio2_005883
    • Bio1_001416
    • KBioGR_000575
    • SBI-0051836.P002
    • UNII-S798V6YJRP
    • NCGC00018218-07
    • NCGC00018218-10
    • EDARAVONE [USAN]
    • SB19128
    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)
    • NCGC00018218-17
    • Q-200386
    • Edaravone [USAN:INN]
    • MDL: MFCD00003138
    • Inchi: 1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
    • InChI Key: QELUYTUMUWHWMC-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)=NN1C1C=CC=CC=1
    • BRN: 609575

Computed Properties

  • Exact Mass: 174.07900
  • Monoisotopic Mass: 174.079313
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1,12 g/cm3
  • Melting Point: 126-128 °C (lit.)
  • Boiling Point: 287 °C/265 mmHg(lit.)
  • Flash Point: 191°C/17mm
  • Refractive Index: 1.6300 (estimate)
  • PH: 4.0-4.4 (H2O, 20℃)(saturated aqueous solution)
  • Solubility: 3.30g/l
  • Water Partition Coefficient: 3 g/L (20 ºC)
  • PSA: 32.67000
  • LogP: 1.29980
  • Sensitiveness: Air sensitive
  • Merck: 6713
  • Solubility: Soluble in hot water, alcohol, acid and alkali, slightly soluble in benzene, insoluble in ether and petroleum ether.

Edaravone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:UQ9625000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risk Phrases:R36/37/38

Edaravone Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Edaravone Pricemore >>

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Edaravone Production Method

Production Method 1

Reaction Conditions
1.1 60 min, 100 °C
Reference
Green synthesis of pyrazol-chromeno[2,3-d]pyrimidinones using SBA-Pr-SO3H as an efficient nanocatalyst
Ghodsi, Mohammadi Ziarani; Fatemeh, Saidian; Parisa, Gholamzadeh; Alireza, Badiei; Ali, Abolhasani Soorki, Iranian Journal of Chemistry & Chemical Engineering, 2017, 36(6), 39-48

Production Method 2

Reaction Conditions
Reference
Synthesis of pyrazolo[4,3-d]oxazoles
Youssef, M. S. K.; Metwally, S. A. M.; El-Maghraby, M. A.; Younes, M. I., Journal of Heterocyclic Chemistry, 1984, 21(6), 1747-52

Production Method 3

Reaction Conditions
1.1 Solvents: Ethylene glycol ;  1 min, 160 °C
Reference
A continuous-flow procedure for the synthesis of 4-Benzylidene-pyrazol-5-one derivatives
Yu, Jiangang; Xu, Jianguo; Li, Jie; Jin, Yi; Xu, Wanghui; et al, Journal of Flow Chemistry, 2018, 8(1), 29-34

Production Method 4

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, reflux
Reference
Synthesis of a dihydroquinoline based merocyanine as a 'naked eye' and 'fluorogenic' sensor for hydrazine hydrate in aqueous medium and hydrazine gas
Vijay, K.; Nandi, C.; Samant, Shriniwas D., RSC Advances, 2014, 4(58), 30712-30717

Production Method 5

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 h, reflux
Reference
Straightforward copper-catalyzed synthesis of pyrrolopyrazoles from halogenated pyrazolecarbaldehydes
Nayak, Maloy; Batchu, Harikrishna; Batra, Sanjay, Tetrahedron Letters, 2012, 53(32), 4206-4208

Production Method 6

Reaction Conditions
1.1 Solvents: Acetic acid ;  110 °C
Reference
Covalent inhibitors of LgtC: A blueprint for the discovery of non-substrate-like inhibitors for bacterial glycosyltransferases
Xu, Yong; Smith, Ruth; Vivoli, Mirella; Ema, Masaki; Goos, Niina; et al, Bioorganic & Medicinal Chemistry, 2017, 25(12), 3182-3194

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Azobisisobutyronitrile ;  343 K
Reference
Antiradical Activity of Pyrazol-5-One Derivatives Estimated by a Chemiluminescence Method in a Homogeneous Model System
Morenko, V. V.; et al, Pharmaceutical Chemistry Journal, 2020, 54(2), 115-118

Production Method 8

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Synthesis and reactions of 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones
DeRuiter, Jack; Carter, Deborah Ann; Arledge, Wilmer Scott; Sullivan, Patrick J., Journal of Heterocyclic Chemistry, 1987, 24(1), 149-53

Production Method 9

Reaction Conditions
1.1 0 °C; 1 h, 80 °C; 30 min, 90 °C
Reference
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone
Fakhraian, Hossein ; Nafari, Yaser, Journal of Chemical Sciences (Berlin, 2021, 133(2),

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic acid ;  3 h, reflux
Reference
Tunable optical properties of push-pull chromophores: End group effect
Tonga, Murat, Tetrahedron Letters, 2020, 61(32),

Production Method 11

Reaction Conditions
1.1 Catalysts: Acetic acid ;  overnight, 110 °C
Reference
Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC
Xu, Yong; Cuccui, Jon; Denman, Carmen; Maharjan, Tripty; Wren, Brendan W.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Edaravone Raw materials

Edaravone Preparation Products

Edaravone Suppliers

Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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(CAS:89-25-8)5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
Order Number:LE334
Stock Status:in Stock
Quantity:5KG/1KG/25KG/100KG
Purity:99% HPLC
Pricing Information Last Updated:Thursday, 14 August 2025 14:44
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:89-25-8)5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
Order Number:sfd3129
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-25-8)1-苯基-3-甲基-5-吡唑啉酮
Order Number:LE2472422;LE6009;LE18395
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
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Email:18501500038@163.com

Edaravone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on Edaravone

Edaravone and CAS No. 89-25-8: A Comprehensive Overview of Their Applications and Recent Research Findings

Edaravone, a synthetic compound with the chemical name 3-hydroxy-2,5-dimethyl-4-(1-naphthyl)-2H-pyrrole-1-carboxylic acid, is widely recognized for its significant therapeutic properties. Its molecular structure and pharmacological effects have made it a subject of extensive research in the field of pharmaceutical chemistry. The compound is primarily known for its potent antioxidant and neuroprotective capabilities, which have been extensively studied in various clinical trials and academic research.

The chemical identifier CAS No. 89-25-8 is a unique numerical code assigned to this compound, ensuring precise identification in scientific literature and industrial applications. This compound belongs to the pyrrole derivative class, a group of molecules that have garnered attention due to their diverse biological activities. The structural features of Edaravone contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

In recent years, Edaravone has been extensively researched for its potential in treating neurological disorders. One of the most notable applications is in the management of acute ischemic stroke. Clinical trials have demonstrated that administration of Edaravone can reduce neurological deficits and improve functional outcomes in patients suffering from stroke. The mechanism behind this effect is believed to be its ability to inhibit microglial activation and reduce inflammation, which are key factors in the pathogenesis of ischemic injury.

Moreover, studies have explored the therapeutic potential of Edaravone in other neurological conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that it can mitigate neurodegeneration by protecting against oxidative stress and promoting neuronal survival. The compound's ability to cross the blood-brain barrier has also been a significant advantage in these applications, ensuring effective delivery to target tissues.

The synthesis and characterization of CAS No. 89-25-8 have been optimized to enhance its pharmacological efficacy. Advanced synthetic methodologies have enabled the production of high-purity forms of this compound, which are essential for rigorous clinical testing. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity and purity of Edaravone.

In addition to its neurological applications, Edaravone has shown promise in other therapeutic areas. Preliminary research suggests that it may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate immune responses without significant side effects has garnered interest from researchers looking for novel anti-inflammatory agents.

The development of formulations for Edaravone has also been a focus of research efforts. Various delivery systems, including intravenous injections and oral formulations, have been investigated to optimize bioavailability and patient compliance. Nanotechnology-based drug delivery systems have emerged as particularly promising, offering targeted release mechanisms that could enhance therapeutic efficacy.

The regulatory landscape for Edaravone has evolved significantly over the past decade, with increasing recognition of its therapeutic value. Regulatory agencies in various countries have approved its use for specific indications, based on compelling evidence from clinical trials. This regulatory acceptance has paved the way for broader adoption of this compound in clinical practice.

FUTURE directions in research on CAS No. 89-25-8 and Edaravone are likely to focus on expanding its therapeutic applications and improving delivery systems. Investigating combination therapies with other neuroprotective agents could also yield synergistic effects that further enhance patient outcomes. As our understanding of the molecular mechanisms underlying neurological disorders continues to grow, it is anticipated that compounds like Edaravone will play an increasingly important role in managing these conditions.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:89-25-8)5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
LE334
Purity:99% HPLC
Quantity:5KG/1KG/25KG/100KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-25-8)5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one
sfd3129
Purity:99%
Quantity:1kg
Price ($):Inquiry
Email